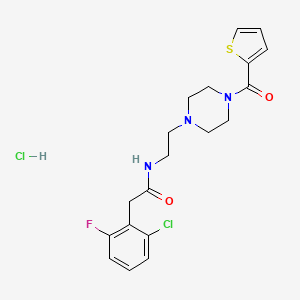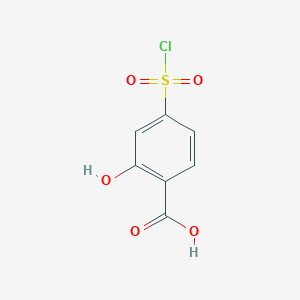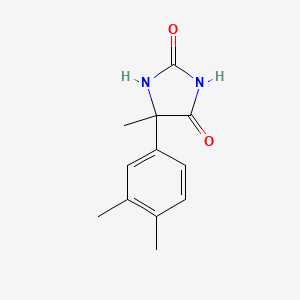
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its acidity, basicity, and other chemical properties .Applications De Recherche Scientifique
Corrosion Inhibition
A study by Yadav et al. (2015) investigated thiazolidinedione derivatives for their corrosion inhibition performance on mild steel in hydrochloric acid solution. While not directly related to the exact compound , this research highlights the potential of thiazolidinedione derivatives in protecting metals from corrosion, suggesting that similar compounds could have applications in materials science and engineering (Yadav, Behera, Kumar, & Yadav, 2015).
Antiproliferative Activity
Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. This study indicates the potential therapeutic applications of thiazolidinedione derivatives in oncology, suggesting that structurally related compounds like 5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione could be explored for their anticancer properties (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Drug Impurity Characterization
Kumar and Bhaskar (2019) conducted spectroscopic and computational analyses on a hydantoin drug impurity, demonstrating the importance of understanding the structural and electronic properties of such compounds in drug development and quality control (Kumar & Bhaskar, 2019).
Synthetic Applications and Chemical Stability
Gutiérrez-Hernández et al. (2019) designed and synthesized benzimidazole-thiazolidinedione hybrids, evaluating their antihyperglycemic effects. This study not only showcases the synthetic versatility of thiazolidinedione derivatives but also their potential applications in developing new therapeutic agents for treating diabetes (Gutiérrez-Hernández, Galván-Ciprés, Domínguez-Mendoza, Aguirre-Vidal, Estrada-Soto, Almanza-Pérez, & Navarrete-Vázquez, 2019).
Molecular Docking and Biological Activity
Quantum mechanical, spectroscopic studies, and molecular docking analyses have been employed to understand the interactions and potential biological activities of compounds like 5,5-diphenylimidazolidine-2,4-dione. Such approaches can provide insights into the drug-likeness and therapeutic potential of related molecules (Sevvanthi, Muthu, & Raja, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9(6-8(7)2)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYAHCPHJCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)
![1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one](/img/structure/B2683428.png)
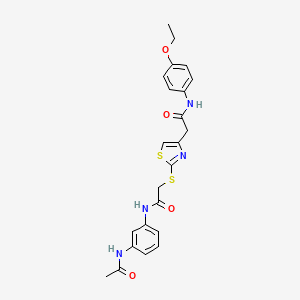
![5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2683430.png)
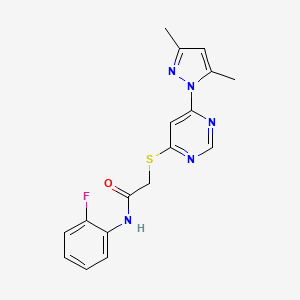

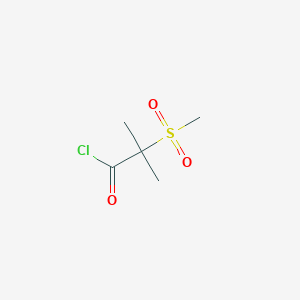
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)

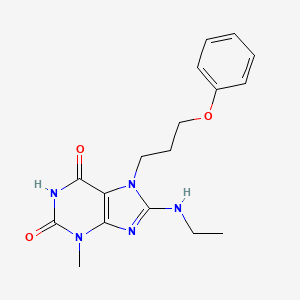
![2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)

